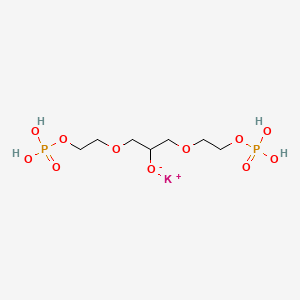
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt is a chemical compound with the molecular formula C7H17O11P2K. It is known for its unique structure, which includes both phosphate and potassium ions. This compound is often used in various scientific and industrial applications due to its chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt typically involves the reaction of 2-hydroxypropane-1,3-diol with ethylene oxide, followed by phosphorylation using phosphoric acid. The final step involves neutralization with potassium hydroxide to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphate esters and substituted derivatives, which have applications in different fields .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to act as a building block for various chemical reactions .
Biology
In biological research, this compound is used in the study of phosphate metabolism and as a phosphate donor in enzymatic reactions. It is also used in the preparation of buffer solutions .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs .
Industry
Industrially, this compound is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt involves its interaction with various molecular targets, including enzymes and metal ions. The phosphate groups in the compound can participate in phosphorylation reactions, which are crucial in many biological processes. Additionally, the potassium ions can influence cellular functions by modulating ion channels and transporters .
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), sodium salt: Similar in structure but contains sodium instead of potassium.
3,3′-(Ethane-1,2-diylbis(oxy))dipropanoic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
The uniqueness of (2-Hydroxypropane-1,3-diyl)bis(oxyethylene) bis(dihydrogen phosphate), potassium salt lies in its combination of phosphate and potassium ions, which imparts specific chemical properties and makes it suitable for a wide range of applications .
Propiedades
Número CAS |
94071-07-5 |
|---|---|
Fórmula molecular |
C7H17KO11P2 |
Peso molecular |
378.25 g/mol |
Nombre IUPAC |
potassium;1,3-bis(2-phosphonooxyethoxy)propan-2-olate |
InChI |
InChI=1S/C7H17O11P2.K/c8-7(5-15-1-3-17-19(9,10)11)6-16-2-4-18-20(12,13)14;/h7H,1-6H2,(H2,9,10,11)(H2,12,13,14);/q-1;+1 |
Clave InChI |
OFQDRNLAFFEURU-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)(O)O)OCC(COCCOP(=O)(O)O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)







